3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
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Description
3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C23H18F2N4O3S and its molecular weight is 468.48. The purity is usually 95%.
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Biological Activity
The compound 3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a benzamide core, an imidazole ring, and various functional groups, including a difluorophenyl substituent and a sulfanyl group. This article reviews the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H18F2N4O3S, with a molecular weight of approximately 468.48 g/mol. The intricate arrangement of its functional groups suggests diverse interactions with biological targets, which may enhance its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C23H18F2N4O3S |
Molecular Weight | 468.48 g/mol |
Purity | Typically >95% |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Compounds with similar structures have demonstrated significant activities, such as:
- Antiviral : Compounds containing imidazole rings often exhibit antiviral properties.
- Anticancer : The furan moiety has been associated with anticancer activities in several studies.
- Enzyme Inhibition : The sulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways.
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-(2,4-Difluorophenyl)-1H-imidazole | Contains difluorophenyl and imidazole | Antiviral activity against HIV |
N-(Furan-2-ylmethyl)-benzamide | Furan moiety attached to benzamide | Potential anticancer properties |
5-(Sulfanyl)-1H-imidazole | Sulfanyl group on imidazole | Enzyme inhibition capabilities |
Case Studies
Research has shown that compounds containing the imidazole nucleus are effective against various pathogens. For example, studies on related triazole compounds demonstrated potent antifungal activity against Candida albicans and other fungi, suggesting that similar mechanisms may apply to our compound of interest .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of compounds similar to this compound indicates that the presence of specific functional groups significantly influences biological activity:
- Imidazole Ring : Essential for antiviral and antifungal activities.
- Difluorophenyl Group : Enhances lipophilicity and biological interactions.
- Sulfanyl Group : Increases enzyme inhibition potential.
Properties
IUPAC Name |
3-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3S/c24-16-6-7-20(19(25)12-16)28-21(30)14-33-23-26-8-9-29(23)17-4-1-3-15(11-17)22(31)27-13-18-5-2-10-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKUUHDEAZDQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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